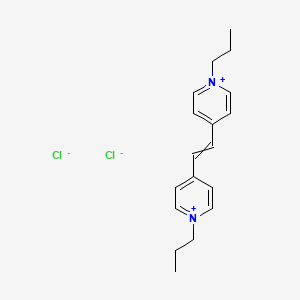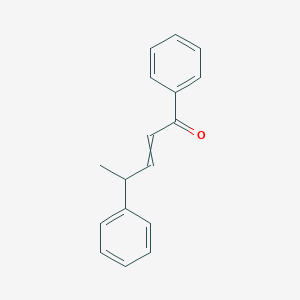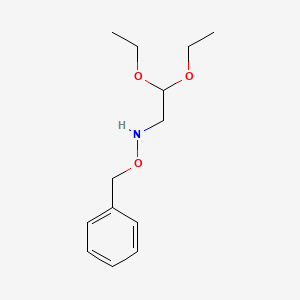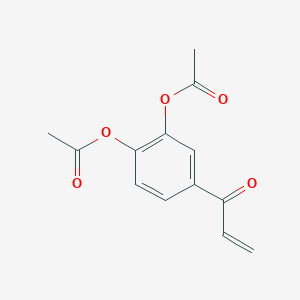
(Methanetellurinyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methanetellurinyl)methane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methane molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Methanetellurinyl)methane typically involves the reaction of tellurium tetrachloride with a suitable methane derivative under controlled conditions. One common method is the reaction of tellurium tetrachloride with methyl lithium, which results in the formation of this compound along with lithium chloride as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process generally includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (Methanetellurinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The tellurium atom in this compound can be substituted with other atoms or groups, leading to the formation of new organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Scientific Research Applications
(Methanetellurinyl)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: this compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (Methanetellurinyl)methane involves its interaction with molecular targets through the tellurium atom. The compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the tellurium atom plays a crucial role in mediating these interactions.
Comparison with Similar Compounds
Dimethyltelluride: Another organotellurium compound with two methyl groups bonded to tellurium.
Tellurium Tetrachloride: A precursor used in the synthesis of various organotellurium compounds.
Tellurium Dioxide: An oxidation product of (Methanetellurinyl)methane.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike dimethyltelluride, which has two methyl groups, this compound has only one, leading to different chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
114439-85-9 |
|---|---|
Molecular Formula |
C2H6OTe |
Molecular Weight |
173.7 g/mol |
IUPAC Name |
methyltellurinylmethane |
InChI |
InChI=1S/C2H6OTe/c1-4(2)3/h1-2H3 |
InChI Key |
LYLSNRNGMCYFSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Te](=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)

![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)








![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
